molecular formula C11H17ClO7P2 B1676586 Mifobate CAS No. 76541-72-5

Mifobate

Cat. No.: B1676586
CAS No.: 76541-72-5
M. Wt: 358.65 g/mol
InChI Key: VQHUQHAPWMNBLP-UHFFFAOYSA-N
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Description

Mifobate, also known as SR-202, is a potent and specific antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound is known for its antiobesity and antidiabetic effects. It selectively inhibits thiazolidinedione-induced PPARγ transcriptional activity without affecting the basal or ligand-stimulated transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor .

Biochemical Analysis

Biochemical Properties

Mifobate interacts with PPARγ, a key regulator of lipid metabolism and glucose homeostasis . By antagonizing PPARγ, this compound can inhibit the differentiation and growth of adipocytes, cells specialized in storing energy as fat . This interaction with PPARγ is selective and does not affect other PPAR subtypes or FXR .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits PPARγ-dependent adipocyte differentiation and growth both in vitro and in vivo . By antagonizing PPARγ, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PPARγ . It selectively inhibits the transcriptional activity of PPARγ induced by TZD . This inhibition can lead to changes in gene expression, particularly genes involved in lipid metabolism and glucose homeostasis .

Dosage Effects in Animal Models

In animal models, specifically ob/ob mice, this compound administered at a dosage of 400 mg/kg for 20 days has been shown to increase insulin sensitivity . Information on the effects of this compound at different dosages and any potential toxic or adverse effects at high doses is not currently available.

Metabolic Pathways

This compound is involved in the PPARγ pathway, a critical regulator of lipid metabolism and glucose homeostasis . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mifobate can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The detailed synthetic route typically involves the use of organic solvents and reagents to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards. The compound is typically produced in solid form and stored under specific conditions to preserve its stability .

Chemical Reactions Analysis

Types of Reactions: Mifobate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms with different chemical properties.

    Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Mifobate has a wide range of scientific research applications, including:

    Chemistry: Used as a research tool to study the inhibition of PPARγ and its effects on various biochemical pathways.

    Biology: Investigated for its role in adipocyte differentiation and fat deposition.

    Medicine: Explored for its potential therapeutic effects in treating obesity and type 2 diabetes.

    Industry: Utilized in the development of antiobesity and antidiabetic drugs.

Comparison with Similar Compounds

    Troglitazone: A thiazolidinedione that activates PPARγ but has been withdrawn from the market due to safety concerns.

    Rosiglitazone: Another thiazolidinedione that activates PPARγ and is used to treat type 2 diabetes.

    Pioglitazone: A thiazolidinedione that activates PPARγ and is used for its antidiabetic effects.

Uniqueness of Mifobate: this compound is unique in its selective inhibition of PPARγ without affecting other PPAR subtypes or the farnesoid X receptor. This selectivity reduces the risk of side effects associated with non-specific PPAR modulation. Additionally, this compound has shown promising antiobesity and antidiabetic effects in preclinical studies .

Properties

IUPAC Name

[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO7P2/c1-15-20(13,16-2)11(19-21(14,17-3)18-4)9-5-7-10(12)8-6-9/h5-8,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHUQHAPWMNBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045741
Record name Mifobate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76541-72-5
Record name Mifobate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76541-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mifobate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mifobate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIFOBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKA4OVV12E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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